molecular formula C12H18BrNO B159589 2-(4-bromophenoxy)-N,N-diethylethanamine CAS No. 1823-62-7

2-(4-bromophenoxy)-N,N-diethylethanamine

Cat. No. B159589
CAS RN: 1823-62-7
M. Wt: 272.18 g/mol
InChI Key: XKIFTEHOCFPRJE-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N,N-diethylethanamine is a chemical compound. It is also known as N-[2-(4-Bromophenoxy)ethyl]-N,N-diethylamine . The molecular formula is C12H18BrNO .

Scientific Research Applications

Coordination Chemistry

In coordination chemistry, this compound has been used to synthesize a coordination polymer with nickel(II), which was characterized by various analytical techniques. This highlights its role in forming complex structures with metals .

Pharmaceutical Intermediates

The compound serves as an intermediate in pharmaceuticals, indicating its importance in the synthesis of various drugs or therapeutic agents .

Safety and Hazards

The safety data sheet for a similar compound, 4-Bromobenzoic acid, indicates that it is harmful if swallowed and harmful to aquatic life . It also causes severe skin burns and eye damage .

properties

IUPAC Name

2-(4-bromophenoxy)-N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12/h5-8H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIFTEHOCFPRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20329801
Record name 4-[2-N,N-Diethylethoxy]phenyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenoxy)-N,N-diethylethanamine

CAS RN

1823-62-7
Record name 4-[2-N,N-Diethylethoxy]phenyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Bromophenol (0.870 g, 5.00 mmol), 2-chloro-N,N-diethylethanamine hydrochloride (0.90 mg, 5.24 mmol) and Cs2CO3 (8 g, 25 mmol) were combined in DMF (20 mL) and the mixture was heated at reflux over night. H2O (20 mL) was added and the mixture was extracted with EtOAc, then washed with 2N NaOH and brine. The organic layers were combined, dried over Na2SO and concentrated to a brown oil which was then purified by flash chromatography (eluent: 20% EtOAc in hexanes).
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0.87 g
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0.9 mg
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8 g
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20 mL
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20 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A suspension of 31.4 g (178 mmol) 4-bromophenol, 30.6 g (178 mmol) (2-chloro-ethyl)-diethyl-amine (used as the hydrochloride) and 61.5 g (445 mmol) K2CO3 in 300 mL DMF is heated to 80° C. for 8 h. The solvent is evaporated down i.vac., the residue combined with water, the aqueous phase exhaustively extracted with EtOAc, the combined organic phases washed with water again and dried over MgSO4. After the desiccant and solvent have been eliminated the residue is purified by chromatography (silica gel, EtOAc/MeOH/NH3 90:10:1).
Quantity
31.4 g
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30.6 g
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0 (± 1) mol
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61.5 g
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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